N,N-dibenzyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N,N-dibenzyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide: is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include benzyl chloride, dimethylamine, and various catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N,N-dibenzyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the aromatic rings or the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-dibenzyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
- N- (3-Chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- N-ethyl-1,9-dimethyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- N,N-Dibenzyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Uniqueness: N,N-dibenzyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of both dibenzyl and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C27H24N4O2 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
N,N-dibenzyl-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-19-10-9-15-31-24(19)28-25-22(26(31)32)16-23(29(25)2)27(33)30(17-20-11-5-3-6-12-20)18-21-13-7-4-8-14-21/h3-16H,17-18H2,1-2H3 |
InChI Key |
OPZCBWQLGITRSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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